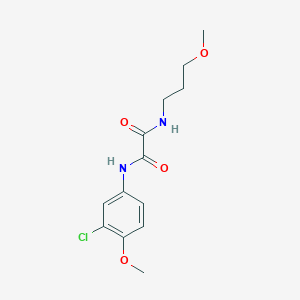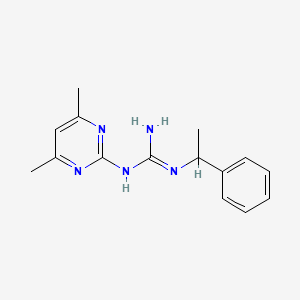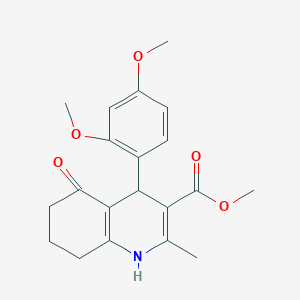![molecular formula C21H14Cl2N2O2 B5075646 N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B5075646.png)
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide typically involves a multi-step process:
-
Formation of 2-(2,5-dichlorophenyl)-1,3-benzoxazole
Starting Materials: 2,5-dichloroaniline and salicylic acid.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to facilitate cyclization, forming the benzoxazole ring.
-
Amidation Reaction
Starting Materials: 2-(2,5-dichlorophenyl)-1,3-benzoxazole and 3-methylbenzoyl chloride.
Reaction Conditions: The amidation is typically performed in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid by-product, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the benzamide moiety, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
-
Reduction
- Reduction reactions can target the benzoxazole ring or the amide group, potentially yielding amine derivatives or reduced benzoxazole structures.
-
Substitution
- The aromatic rings in the compound are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Amines or reduced benzoxazole derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.
Scientific Research Applications
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide has diverse applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various chemical conditions.
-
Biology
- Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
- Used in studies involving cell signaling pathways and molecular interactions.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
- Studied for its ability to modulate biological targets such as enzymes or receptors.
-
Industry
- Potential applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide: Shares a similar benzoxazole core but differs in the substituent groups, leading to different chemical and biological properties.
N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2,2-dimethylpropanamide:
Uniqueness
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic development.
Properties
IUPAC Name |
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-3-2-4-13(9-12)20(26)24-15-6-8-19-18(11-15)25-21(27-19)16-10-14(22)5-7-17(16)23/h2-11H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVOAQXHGISYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Methyl-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid](/img/structure/B5075568.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5075570.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5075574.png)


![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5075589.png)
![methyl 3-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4-chlorobenzoate](/img/structure/B5075595.png)
![2-[butyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5075601.png)
![N~1~-2-biphenylyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5075616.png)
![1-(1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B5075622.png)
![N-[2-(piperidin-1-yl)ethyl]-4-propoxybenzamide](/img/structure/B5075628.png)
![1-(4-fluorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5075636.png)


